molecular formula C22H26N2O2 B11031753 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11031753
M. Wt: 350.5 g/mol
InChI Key: PHICKUIRGFKRID-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Chemical Reactions Analysis

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)17-7-5-15(6-8-17)21(25)23-12-11-16-14-24-20-13-18(26-4)9-10-19(16)20/h5-10,13-14,24H,11-12H2,1-4H3,(H,23,25)

InChI Key

PHICKUIRGFKRID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC

Origin of Product

United States

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